molecular formula C13H19ClFN2O4P B3042629 1-(3-Chloro-4-fluorophenyl)-3-di(propan-2-yloxy)phosphorylurea CAS No. 648859-09-0

1-(3-Chloro-4-fluorophenyl)-3-di(propan-2-yloxy)phosphorylurea

Cat. No. B3042629
CAS RN: 648859-09-0
M. Wt: 352.72 g/mol
InChI Key: VNMSRSZVPIMVIG-UHFFFAOYSA-N
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Description

This compound is an organophosphorus compound, which means it contains a phosphorus atom. Organophosphorus compounds have a wide range of applications, including in flame retardants, pesticides, and nerve gases .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of a phosphoryl group could make it susceptible to reactions with nucleophiles, while the chloro and fluoro substituents on the phenyl ring could direct electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it more soluble in polar solvents, while the size and shape of the molecule could influence its melting point and boiling point .

Mechanism of Action

Without more information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended applications. For example, if it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-di(propan-2-yloxy)phosphorylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClFN2O4P/c1-8(2)20-22(19,21-9(3)4)17-13(18)16-10-5-6-12(15)11(14)7-10/h5-9H,1-4H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMSRSZVPIMVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(NC(=O)NC1=CC(=C(C=C1)F)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-di(propan-2-yloxy)phosphorylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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